2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a phenolic core with tert-butyl groups, a piperazine ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol typically involves multiple steps:
Formation of the Phenolic Core: The initial step involves the preparation of 2,6-di-tert-butylphenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Attachment of the Piperazine Ring: The next step is the introduction of the piperazine ring. This can be achieved by reacting the phenolic compound with 1-(2-hydroxyethyl)piperazine under basic conditions.
Incorporation of the Pyridine Moiety: The final step involves the coupling of the piperazine derivative with a pyridine aldehyde or similar reagent, often using a condensation reaction facilitated by a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, particularly targeting the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced forms of the pyridine or piperazine rings.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate the effects of phenolic compounds on biological systems.
Medicine
The compound’s potential medicinal applications include its use as an antioxidant due to the phenolic group. It may also serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the formulation of stabilizers for polymers and other materials. Its antioxidant properties help in preventing degradation and extending the lifespan of products.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The piperazine and pyridine rings may interact with specific binding sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Another phenolic compound with antioxidant properties.
4-(2-Hydroxyethyl)piperazine-1-carboxamide: A simpler piperazine derivative used in various chemical syntheses.
Uniqueness
What sets 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol apart is its combination of structural elements, which confer unique chemical reactivity and biological activity. The presence of both phenolic and piperazine-pyridine moieties allows for a broader range of applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-4-ylmethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O2/c1-25(2,3)21-17-20(18-22(24(21)31)26(4,5)6)23(19-7-9-27-10-8-19)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPCGCHVLRMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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